8-Ethoxyquinolin-5-ol

Description

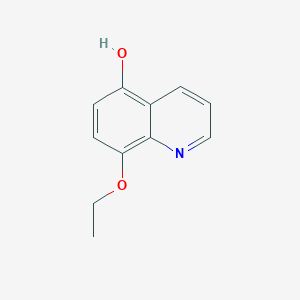

8-Ethoxyquinolin-5-ol (CAS: 856083-19-7) is a quinoline derivative featuring an ethoxy (-OCH₂CH₃) group at position 8 and a hydroxyl (-OH) group at position 5. Its molecular formula is C₁₁H₁₁NO₂, with a molecular weight of 189.21 g/mol (calculated). This compound is part of the broader class of 8-hydroxyquinoline derivatives, which are renowned for their chelating properties, antimicrobial activity, and applications in materials science .

Properties

IUPAC Name |

8-ethoxyquinolin-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-14-10-6-5-9(13)8-4-3-7-12-11(8)10/h3-7,13H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODSFRPSFAYXSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 8-Ethoxyquinolin-5-ol can be achieved through several synthetic routes. One common method involves the bromination of 8-hydroxyquinoline with N-bromosuccinimide in chloroform to obtain 7-bromoquinolin-8-ol. This intermediate is then treated with sodium nitrite and hydrochloric acid, followed by reduction with sodium dithionite in a mixture of tetrahydrofuran and water to yield 5-amino-7-bromoquinolin-8-ol. The final step involves the ethoxylation of this intermediate to produce this compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

8-Ethoxyquinolin-5-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 5th position can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form dihydroquinoline derivatives.

Substitution: The ethoxy group at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Ethoxyquinolin-5-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits potential antimicrobial and anticancer activities, making it a subject of interest in biological research.

Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications, including as an anticancer and antimicrobial agent.

Mechanism of Action

The mechanism of action of 8-Ethoxyquinolin-5-ol involves its interaction with various molecular targets and pathways. In biological systems, the compound can chelate metal ions, which may contribute to its antimicrobial and anticancer activities. The hydroxyl group at the 5th position and the ethoxy group at the 8th position play crucial roles in its binding to target molecules. The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Structural and Functional Group Differences

Key structural analogs differ in substituent type and position, impacting their chemical and biological profiles:

Physicochemical Properties

- In contrast, 5-Nitroquinolin-8-ol’s nitro group enhances polarity but may decrease solubility due to crystal packing .

- Chelation Capacity: 8-Hydroxyquinoline and its derivatives form stable complexes with metals like Al³⁺ and Cu²⁺. The ethoxy group in this compound may sterically hinder metal binding compared to the hydroxyl group in 8-hydroxyquinoline .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.